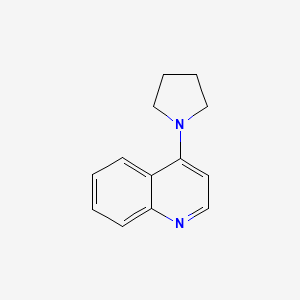
4,4,5,5-Tetramethyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1,3,2-dioxaborolane
カタログ番号:
B2917878
CAS番号:
1260865-91-5
分子量:
458.41
InChIキー:
XIPGCKFASRXQSN-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4,4,5,5-Tetramethyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1,3,2-dioxaborolane” is a complex organic molecule. It is related to the compound Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine (TPA-3BO), which is a triphenylamine with a boronic acid pinacol ester on the end of each benzene rings .
科学的研究の応用
Synthesis of Novel Compounds
- Synthesis of novel derivatives: A series of novel dioxaborolane derivatives have been synthesized for potential applications in material science and biology. This includes boron-containing stilbene derivatives and resveratrol analogues, which are significant for creating new materials for LCD technology and potentially treating neurodegenerative diseases (Das et al., 2015).
Biological Studies and Potential Therapeutics
- Lipogenesis inhibition: Some synthesized derivatives show lipogenesis inhibitory effects by suppressing lipogenic gene expression in mammalian hepatocytes, suggesting potential for development as lipid-lowering drugs (Das et al., 2011).
Optical Properties and Sensor Applications
- H2O2 detection in living cells: A derivative, 4-PYB, displays sensitivity and selectivity for hydrogen peroxide, indicating its application in detecting H2O2 in living cells (Nie et al., 2020).
Material Science and Polymer Chemistry
- Development of electrochromic polymers: This compound is used in the synthesis of electrochromic polymers, showing potential in the creation of new materials for textile/plastic electrochromic cells (Beaupré et al., 2006).
Catalysis and Reaction Mechanisms
- Arylation of fullerene (C60): Studies have been conducted on the Suzuki–Miyaura rhodium‐catalyzed hydroarylation of fullerene (C60) using organoboron compounds, including derivatives of dioxaborolane. This is relevant for understanding reaction mechanisms in catalysis (Martínez et al., 2015).
Other Advanced Applications
- Creation of nanoparticles with enhanced brightness and emission-tuned properties: Used in the synthesis of heterodifunctional polyfluorenes, leading to the development of nanoparticles with adjustable fluorescence characteristics (Fischer et al., 2013).
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(1,2,2-triphenylethenyl)phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31BO2/c1-31(2)32(3,4)35-33(34-31)28-22-20-27(21-23-28)30(26-18-12-7-13-19-26)29(24-14-8-5-9-15-24)25-16-10-6-11-17-25/h5-23H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPGCKFASRXQSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260865-91-5 |
Source


|
| Record name | 4,4,5,5-Tetramethyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1-[(furan-2-yl)methyl]-3-(4-methoxybenzenesulfonyl)-1H-...
Cat. No.: B2917795
CAS No.: 848684-92-4
N-([3,3'-bipyridin]-5-ylmethyl)-3-(benzyloxy)benzamide
Cat. No.: B2917796
CAS No.: 2309797-41-7
4-Pyrrolidin-1-ylquinoline
Cat. No.: B2917797
CAS No.: 46384-61-6
N-benzyl-4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin...
Cat. No.: B2917799
CAS No.: 2380070-00-6
![1-[(furan-2-yl)methyl]-3-(4-methoxybenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2917795.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-3-(benzyloxy)benzamide](/img/structure/B2917796.png)

![N-benzyl-4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxamide](/img/structure/B2917799.png)
![2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B2917801.png)
![ethyl 2-{[4-(2,3-dimethylphenyl)-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate](/img/structure/B2917804.png)
![2-(4-fluorophenyl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2917805.png)


![4-ethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2917810.png)


![3-Tert-butyl-6-{[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2917816.png)
![N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2917817.png)
